O-[2-(propan-2-yloxy)ethyl]hydroxylamine
Description
O-[2-(Propan-2-yloxy)ethyl]hydroxylamine is a hydroxylamine derivative characterized by an isopropoxyethyl substituent on the hydroxylamine oxygen. Its structure comprises a hydroxylamine group (NH$2$-O-) linked to a 2-(propan-2-yloxy)ethyl chain, forming the formula C$5$H${13}$NO$2$ (molecular weight: 119.16 g/mol). This compound is hypothesized to exhibit moderate polarity and solubility in organic solvents due to its ether and hydroxylamine functionalities.
Properties
IUPAC Name |
O-(2-propan-2-yloxyethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-5(2)7-3-4-8-6/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUYMSUOBMGXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-47-2 | |
| Record name | O-[2-(propan-2-yloxy)ethyl]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(propan-2-yloxy)ethyl]hydroxylamine typically involves the reaction of hydroxylamine with an appropriate alkylating agent. One common method is the reaction of hydroxylamine hydrochloride with 2-(propan-2-yloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
O-[2-(propan-2-yloxy)ethyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-[2-(propan-2-yloxy)ethyl]hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of O-[2-(propan-2-yloxy)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzymatic activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares O-[2-(propan-2-yloxy)ethyl]hydroxylamine with five structurally related hydroxylamine derivatives, highlighting key physicochemical parameters and applications:
*Predicted properties based on analogs (e.g., tert-butoxyethyl derivative in ).
Isopropoxyethyl Group (Target Compound)
- Polarity/Solubility : The ether linkage enhances solubility in polar aprotic solvents, while the isopropyl group introduces moderate hydrophobicity.
- Reactivity : The hydroxylamine group (-NH$_2$O-) enables nucleophilic reactions, such as oxime formation or conjugation with carbonyl compounds .
Trimethylsilyl Group ()
- Stability : The silyl group increases steric bulk and hydrolytic stability, making it suitable for protecting amines in acidic conditions .
- Applications : Widely used in peptide synthesis to prevent undesired side reactions.
Propargyl Group ()
- Click Chemistry : The alkyne moiety facilitates Huisgen cycloaddition with azides, enabling applications in bioconjugation and material science .
Fluoroethoxy Group ()
- Bioactivity : Fluorine’s electronegativity enhances metabolic stability and membrane permeability, making this derivative relevant in drug design .
tert-Butoxyethyl Group ()
- Steric Hindrance : The bulky tert-butyl group reduces reactivity toward bulky electrophiles, favoring selective reactions in complex syntheses .
Vinyloxy Group ()
- Polymerization : The vinyl group allows radical polymerization, useful in creating functional hydrogels or coatings .
Biological Activity
O-[2-(propan-2-yloxy)ethyl]hydroxylamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H13NO2
- Molecular Weight : 117.17 g/mol
- Canonical SMILES : C(C(C)O)O[NH2]
The biological activity of this compound is primarily attributed to its ability to act as a hydroxylamine derivative. Hydroxylamines are known to participate in redox reactions, potentially influencing various biochemical pathways. The compound may interact with reactive oxygen species (ROS), thereby exhibiting antioxidant properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Studies suggest that hydroxylamines can inhibit the growth of various bacterial strains, indicating potential use in antimicrobial applications.
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. Results demonstrated a significant reduction in DPPH radical concentration, confirming its antioxidant potential.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity Against Cancer Cells
Research involving the treatment of breast cancer cell lines with this compound revealed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 70 |
| 100 | 40 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
